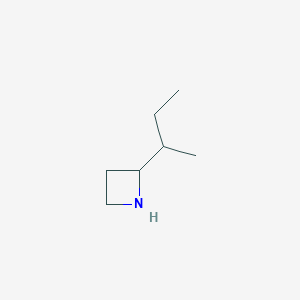

2-(Butan-2-yl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

2-butan-2-ylazetidine |

InChI |

InChI=1S/C7H15N/c1-3-6(2)7-4-5-8-7/h6-8H,3-5H2,1-2H3 |

InChI Key |

XXNZAQVABYSIKG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1CCN1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Butan 2 Yl Azetidine and Analogs

Ring-Opening Reactions of Azetidines

The relief of ring strain is a primary driving force for the reactions of azetidines. This can be achieved through various ring-opening pathways, including nucleophilic attack, acid catalysis, and rearrangements leading to ring expansion.

The azetidine (B1206935) ring can be opened by a range of nucleophiles. clockss.org For these reactions to occur, the nitrogen atom of the azetidine typically needs to be "activated" by a Lewis or Brønsted acid, or by converting it into a quaternary azetidinium salt. clockss.org This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

The reaction of N-activated azetidines with nucleophiles like alcohols and thiols generally proceeds via an S_N2-type mechanism. iitk.ac.iniitk.ac.in This pathway leads to the formation of acyclic products with inversion of configuration at the carbon center undergoing attack. iitk.ac.iniitk.ac.in For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with various alcohols has been shown to produce 1,3-amino ethers in excellent yields and with good enantiomeric excess. iitk.ac.iniitk.ac.in The reaction is highly regioselective, with the nucleophile attacking the C-2 position. iitk.ac.iniitk.ac.in A similar strategy has been employed for the enantioselective desymmetrization of azetidines using thiols as nucleophiles, catalyzed by a chiral phosphoric acid. rsc.org

Gold catalysts have also been utilized to promote the nucleophilic ring-opening of 2-alkynylazetidines with alcohols, yielding substituted δ-amino-α,β-unsaturated ketones. researchgate.netnih.gov The proposed mechanism involves the gold-promoted attack of the alcohol on the alkyne, followed by ring-opening of the azetidine. researchgate.net

A study on the photochemically generated 3-phenylazetidinols demonstrated their ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org This process is facilitated by a benzhydryl protecting group on the nitrogen, which orchestrates both the initial photochemical cyclization and the subsequent ring-opening. beilstein-journals.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidines

| Azetidine Derivative | Nucleophile | Catalyst/Conditions | Product Type | Ref |

| 2-Aryl-N-tosylazetidine | Alcohols | Lewis Acid (e.g., BF₃·OEt₂) | 1,3-Amino ether | iitk.ac.iniitk.ac.in |

| N-Boc-azetidine | Thiols | Chiral Phosphoric Acid | γ-Amino thiol | rsc.org |

| 2-Alkynylazetidine | Alcohols | Gold Catalyst | δ-Amino-α,β-unsaturated ketone | researchgate.netnih.gov |

| 3-Phenylazetidinol | Electron-deficient ketones | - | Dioxolane | beilstein-journals.org |

Both Brønsted and Lewis acids are effective promoters for the ring-opening of azetidines. iitk.ac.in The acid coordinates to the nitrogen atom, creating a more reactive azetidinium species and facilitating the cleavage of the C-N bond. iitk.ac.iniitk.ac.in

Lewis acids such as copper(II) triflate (Cu(OTf)₂), zinc chloride (ZnCl₂), and boron trifluoride etherate (BF₃·OEt₂) have been widely used to catalyze the ring-opening of N-activated azetidines. iitk.ac.iniitk.ac.in For example, the treatment of 2-aryl-N-tosylazetidines with Cu(OTf)₂ in polar, coordinating solvents can lead to a rearrangement, producing (E)-allylamines in high yields. iitk.ac.in The reaction is believed to proceed through the coordination of the Lewis acid to the azetidine nitrogen, followed by nucleophilic attack and subsequent elimination. iitk.ac.in

In the absence of a strong external nucleophile, the counter-ion of the Lewis acid or the solvent itself can act as the nucleophile. For instance, the reaction of 2-aryl-N-tosylazetidines with Lewis acids in the presence of halides or nitriles leads to the corresponding γ-halo or γ-nitrile amines. iitk.ac.in

Acid-promoted hydrolysis of 2-azetines, which are unsaturated analogs of azetidines, has been shown to yield β-aminocarbonyl compounds. chemrxiv.org The reaction proceeds through a transient 2-hydroxyazetidine intermediate which then undergoes ring cleavage. chemrxiv.org

The regioselectivity of nucleophilic ring-opening reactions of unsymmetrically substituted azetidines, such as 2-(butan-2-yl)azetidine, is a critical aspect. In S_N2-type reactions, the nucleophile generally attacks the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn However, for activated azetidines, particularly those with a substituent at the 2-position that can stabilize a positive charge (e.g., an aryl group), the attack often occurs at the C-2 position. iitk.ac.iniitk.ac.in This is attributed to the electronic stabilization of the transition state.

The diastereoselectivity of these reactions is also of significant importance, especially when chiral azetidines are used. The S_N2 mechanism ensures that the reaction proceeds with inversion of stereochemistry at the attacked carbon center. iitk.ac.iniitk.ac.in This has been demonstrated in the Lewis acid-mediated ring-opening of enantiopure 2-phenyl-N-tosylazetidine with alcohols, which affords nonracemic 1,3-amino ethers with inverted absolute configuration. iitk.ac.in

In some cases, the diastereoselectivity can be controlled by the choice of catalyst. For example, the nucleophilic ring-opening of unsymmetrical trans-epoxides to β-amino alcohols has been achieved with catalyst-controlled regioselectivity using a cationic aluminum salen catalyst. rsc.org While this example is for epoxides, similar principles could potentially be applied to azetidine chemistry.

The reaction of N-alkyl azetidines bearing a chiral substituent on the nitrogen with cyanogen (B1215507) bromide has been shown to produce 3-bromo-N-cyanamides as diastereoisomeric mixtures with diastereomeric ratios up to 80:20. researchgate.net

Azetidines can undergo ring expansion to form larger heterocyclic systems, such as pyrrolidines and piperidines. These reactions often involve the cleavage of a nitrogen-carbon bond followed by an intramolecular cyclization.

One strategy involves the intramolecular N-alkylation of azetidines fitted with a 3-hydroxypropyl side chain at the 2-position. researchgate.net Activation of the primary alcohol leads to the formation of a bicyclic azetidinium ion, which is then opened by a nucleophile to yield a mixture of ring-expanded pyrrolidines and azepanes. researchgate.net

Another approach is the base-mediated ring expansion of 2,4-diiminoazetidines, which proceeds via cleavage of both C-N and C(sp³)–H bonds to afford 2,3-dihydropyrimidinesulfonamides. acs.org The proposed mechanism involves a tandem 4π electrocyclic ring-opening, a 1,5-H shift, and a 6π electrocyclic ring-closing. acs.org

Furthermore, the photochemical rearrangement of azetidine ketones can lead to ring expansion to form pyrroles. bhu.ac.in This reaction is thought to proceed through an intramolecular hydrogen shift to generate a biradical intermediate, which then undergoes ring closure and dehydration. bhu.ac.in

Functionalization and Derivatization of the Azetidine Core

Beyond ring-opening, the azetidine core can be functionalized to introduce various substituents, further expanding its synthetic utility.

The nitrogen atom of the azetidine ring is a key handle for functionalization. It can be protected with various groups, acylated, or alkylated to modify its reactivity and introduce desired functionalities.

Protection/Deprotection: The azetidine nitrogen is often protected to prevent unwanted side reactions during synthetic transformations on other parts of the molecule. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups like tosyl (Ts) and nosyl (Ns). clockss.org The choice of protecting group can influence the reactivity of the azetidine ring. For instance, N-sulfonyl groups are strongly electron-withdrawing and "activate" the aziridine (B145994) ring towards nucleophilic attack. clockss.org The deprotection of these groups is a crucial step in many synthetic sequences.

Acylation: N-Acylation of azetidines is a straightforward process, typically achieved by reacting the azetidine with an acyl chloride or anhydride (B1165640) in the presence of a base. This introduces an amide functionality, which can serve as a precursor for further transformations.

Alkylation: N-Alkylation of azetidines can be accomplished using various alkylating agents such as alkyl halides. researchgate.net However, the quaternization of the azetidine nitrogen can lead to facile ring cleavage, especially with reactive alkylating agents. researchgate.net Therefore, reaction conditions must be carefully controlled to achieve selective N-alkylation. researchgate.net The formation of N-alkylazetidinium salts is also a key step in activating the ring for nucleophilic opening. clockss.org

Functionalization at Carbon Positions (C-2, C-3, C-4)

The functionalization of the azetidine ring at its carbon positions (C-2, C-3, and C-4) is a key strategy for creating a diverse range of structurally complex and medicinally relevant molecules. The inherent ring strain of azetidines influences their reactivity, making them valuable synthons in organic chemistry. rsc.orgrsc.org

C-2 Functionalization:

The C-2 position of azetidines, being adjacent to the nitrogen atom, is susceptible to functionalization through various methods. For 2-alkylazetidines like this compound, direct C-H functionalization can be challenging. However, strategies involving the generation of organolithium species in flow chemistry have proven effective for introducing substituents at the C-2 position. researchgate.net Another approach involves the stereoselective addition of organolithiums to N-alkyl-2-oxazolinylazetidines, which, after hydrolysis, yields N-alkyl-2-acylazetidines. researchgate.net

C-3 Functionalization:

The C-3 position of the azetidine ring is also a common site for modification. Direct photochemical functionalization of azetidine-2-carboxylic acids with alkenes provides a route to C-2 alkylated azetidines, which can be considered a form of C-3 functionalization relative to the carboxyl group. chemrxiv.org Additionally, the strained 1-azabicyclo[1.1.0]butane can be opened by various nucleophiles to efficiently form 3-substituted azetidines. acs.org

A notable method for introducing functionality at C-3 involves the use of azetidinyl trichloroacetimidates, which act as electrophilic azetinylating agents. This allows for the direct attachment of the azetidine ring to a wide variety of nucleophiles at the C-3 position. chemrxiv.org

C-4 Functionalization:

Functionalization at the C-4 position often occurs through ring-opening reactions of azetidinium ions. In many cases, nucleophilic attack occurs regioselectively at the C-4 position, especially when this position is unsubstituted. researchgate.net For instance, the reaction of N-alkyl azetidines with cyanogen bromide can lead to the cleavage of the four-membered ring, producing 3-bromo N-alkyl cyanamides, which can be viewed as a functionalization originating from the C-4 position. researchgate.net

The table below summarizes some methods for the functionalization of azetidine at its carbon positions.

| Position | Method | Reagents/Conditions | Resulting Functional Group |

| C-2 | Organolithium Chemistry (Flow) | n-BuLi, Electrophile | Various Substituents |

| C-2 | Addition to Oxazolinylazetidines | Organolithiums, Acidic Hydrolysis | Acyl |

| C-2 | From 2-Chloro Alcohols | Multi-step synthesis | Alkyl |

| C-3 | Photochemical Functionalization | Azetidine-2-carboxylic acids, Alkenes, Photocatalyst | Alkyl |

| C-3 | Ring Opening of Azabicyclobutane | Nucleophiles | Various Substituents |

| C-3 | Electrophilic Azetinylation | Azetidinyl Trichloroacetimidates, Nucleophiles | Various Substituents |

| C-4 | Ring Opening of Azetidinium Ions | Nucleophiles (e.g., Azide, Acetate) | Functionalized Propylamines |

Rearrangement Reactions Involving Azetidine Intermediates

Rearrangement reactions provide powerful pathways for transforming the azetidine scaffold into other important heterocyclic structures. These reactions often leverage the ring strain of the four-membered ring to drive the transformation.

One of the most significant rearrangements is the ring expansion of azetidines to form pyrrolidines. researchgate.net This can be achieved through a nih.govnih.gov-Stevens rearrangement, which involves the formation of an ammonium (B1175870) ylide intermediate. nih.gov For example, treating an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to the corresponding pyrrolidine (B122466). nih.gov Biocatalytic approaches using engineered cytochrome P450 enzymes have also been developed for the enantioselective nih.govnih.gov-Stevens rearrangement of aziridinium (B1262131) ylides to form azetidines, highlighting the potential for enzymatic control over such rearrangements. nih.gov

Another type of rearrangement is the semipinacol rearrangement. Azabicyclo[1.1.0]butyl carbinols, which can be derived from the highly strained azabicyclo[1.1.0]butane, undergo a semipinacol rearrangement upon N-activation with reagents like trifluoroacetic anhydride. This reaction yields keto 1,3,3-substituted azetidines. nih.gov

The Sommelet-Hauser rearrangement has also been investigated for N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium salts, leading to the formation of α-arylazetidine-2-carboxylic acid esters. researchgate.net

The table below provides examples of rearrangement reactions involving azetidine intermediates.

| Rearrangement Type | Starting Material | Key Intermediate | Product |

| nih.govnih.gov-Stevens Rearrangement | Azetidine and Diazo Compound | Ammonium Ylide | Pyrrolidine |

| Semipinacol Rearrangement | Azabicyclo[1.1.0]butyl Carbinol | N-Activated Azabicyclobutyl Carbinol | Keto 1,3,3-substituted Azetidine |

| Sommelet-Hauser Rearrangement | N-α-branched Benzylic Azetidine-2-carboxylic acid ester-derived ammonium salt | Ylide | α-Arylazetidine-2-carboxylic acid ester |

Pericyclic Reactions and Cycloadditions Involving Azetidine Derivatives (e.g., [3+2] cycloadditions)

Azetidine derivatives, particularly those with unsaturation such as azetines and azetidine nitrones, are valuable partners in pericyclic reactions, especially cycloadditions. These reactions provide rapid access to complex fused and spirocyclic heterocyclic systems.

[3+2] Cycloadditions:

[3+2] cycloaddition reactions are particularly noteworthy as they allow for the construction of five-membered rings fused to the azetidine core. nih.gov Azetidine nitrones, which can be synthesized through various methods including a copper(I)-catalyzed 2,3-rearrangement and 4π-electrocyclization cascade, readily participate in [3+2] cycloadditions with alkynes to yield densely substituted azetidines. acs.org

2-Methyleneazetidines can undergo [3+2] cycloadditions with nitrile oxides to form spiro-isoxazolines. researchgate.net Similarly, reaction with azides bearing electron-withdrawing groups leads to intermediate triazolines, which then rearrange to form four-membered cyclic amidines. researchgate.net

Other Cycloadditions:

Besides [3+2] cycloadditions, azetine derivatives can participate in other types of cycloaddition reactions. nih.gov These include [2+2] cycloadditions with ketenes and isocyanates, and [4+2] cycloadditions where the 2-azetine can act as both the diene and the dienophile. nih.gov The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition, has been employed to synthesize azetidines from 2-isoxazoline-3-carboxylates and alkenes using visible light. rsc.org

The table below outlines various cycloaddition reactions involving azetidine derivatives.

| Cycloaddition Type | Azetidine Derivative | Reaction Partner | Product |

| [3+2] Cycloaddition | Azetidine Nitrone | Alkyne | Fused Isoxazoline-Azetidine |

| [3+2] Cycloaddition | 2-Methyleneazetidine | Nitrile Oxide | Spiro-Isoxazoline |

| [3+2] Cycloaddition | 2-Methyleneazetidine | Azide | Cyclic Amidine (after rearrangement) |

| [2+2] Cycloaddition | Azetine | Ketene/Isocyanate | Fused β-Lactam/Azetidinone |

| [4+2] Cycloaddition | 2-Azetine | Dienophile | Fused Piperidine Derivative |

| [2+2] Photocycloaddition (Aza-Paterno-Büchi) | 2-Isoxazoline-3-carboxylate (as azetine precursor) | Alkenes | Azetidine |

Stereochemical Aspects and Chiral Applications of 2 Butan 2 Yl Azetidine

Elucidation and Assignment of Absolute and Relative Stereochemistry

The spatial arrangement of atoms in 2-(Butan-2-yl)azetidine gives rise to multiple stereoisomers due to the presence of chiral centers. The absolute configuration, an unambiguous description of the spatial arrangement of ligands around a chiral center, and the relative configuration, the relationship between two stereoisomers, are crucial for understanding its chemical behavior and application in stereoselective reactions. libretexts.orguou.ac.in

The absolute configuration of a chiral molecule like this compound is designated using the Cahn-Ingold-Prelog (R/S) priority rules. uou.ac.in The determination of the absolute stereochemistry often relies on a combination of experimental techniques and computational methods. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and electronic circular dichroism (ECD) are powerful tools for elucidating the relative and absolute stereochemistry of chiral molecules. researchgate.net For instance, the analysis of coupling constants and through-space interactions in NMR spectra can help determine the relative arrangement of substituents on the azetidine (B1206935) ring. acs.orgsemanticscholar.org Computational calculations of ECD spectra can then be compared with experimental data to assign the absolute configuration of the stereocenters. researchgate.net

The relative stereochemistry of substituents on the azetidine ring, often described as cis or trans, is determined by the synthetic route employed. For example, certain cyclization reactions can lead to the preferential formation of one diastereomer over the other. acs.orgsemanticscholar.org The stereochemical outcome of reactions involving this compound is highly dependent on the reaction conditions, including the choice of base and temperature.

Chiral Pool Synthesis and Derivatization Strategies

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials to synthesize new chiral compounds. bccollegeasansol.ac.in This approach is particularly valuable for the synthesis of optically active azetidines, including this compound. A common strategy involves starting from chiral amino acids, which possess a predefined stereocenter. bccollegeasansol.ac.inarkat-usa.org

For instance, the synthesis can commence from a chiral amino alcohol, which can be derived from a natural amino acid. The amino alcohol undergoes a series of transformations, including protection of the amino and hydroxyl groups, followed by an intramolecular cyclization to form the azetidine ring. arkat-usa.org The stereochemistry of the starting amino acid dictates the absolute configuration of the resulting azetidine.

Another approach involves the diastereoselective α-alkylation of an N-substituted azetidine-2-carboxylate. nih.gov For example, an N-((S)-1-arylethyl)azetidine-2-carbonitrile can be complexed with borane (B79455) and then treated with a strong base like lithium diisopropylamide (LDA) followed by an electrophile to introduce a substituent at the α-position with high diastereoselectivity. nih.gov The chiral auxiliary, the (S)-1-arylethyl group, can subsequently be removed to yield the desired optically active 2-substituted azetidine. nih.gov

Derivatization of the this compound core is crucial for its application in various fields. The nitrogen atom of the azetidine ring can be readily functionalized, for example, by N-alkylation or N-acylation, to introduce different substituents that can modulate the steric and electronic properties of the molecule. researchgate.netrsc.org These modifications are essential for tailoring the azetidine derivative for specific applications as chiral ligands or organocatalysts.

Application as Chiral Building Blocks in Asymmetric Synthesis

Chiral 2-substituted azetidines, such as this compound, are valuable building blocks in asymmetric synthesis. digitellinc.combldpharm.com Their strained four-membered ring structure makes them reactive intermediates that can be transformed into a variety of other chiral molecules. rsc.orgugent.be The inherent chirality of these building blocks allows for the stereocontrolled synthesis of more complex molecules.

One significant application is in the synthesis of enantiomerically pure amino acids and their derivatives. arkat-usa.org The azetidine ring can be opened selectively to afford chiral amino compounds that are otherwise difficult to prepare. For example, ring-opening reactions of activated azetidines with various nucleophiles can proceed with high regioselectivity and stereospecificity. ugent.be

Furthermore, these chiral azetidines can serve as precursors for the synthesis of other heterocyclic compounds. Through ring expansion reactions, the four-membered azetidine ring can be converted into five- or six-membered nitrogen-containing heterocycles, such as pyrrolidines and piperidines, while retaining the stereochemical integrity of the chiral centers. bham.ac.uk This provides a versatile route to a diverse range of chiral scaffolds that are important in medicinal chemistry and materials science.

Chiral Azetidines as Ligands or Organocatalysts in Asymmetric Transformations

The development of chiral ligands and organocatalysts derived from azetidines has been a significant area of research since the early 1990s. researchgate.netresearchgate.net These molecules have proven to be effective in a variety of asymmetric transformations, including additions to aldehydes and imines. researchgate.netlookchem.com

Chiral azetidine-derived ligands can coordinate with metal centers to form chiral catalysts that can induce high levels of enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes. researchgate.netlookchem.com For example, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been shown to be a highly effective ligand in the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving excellent enantioselectivities. researchgate.netlookchem.com The steric and electronic properties of the azetidine ligand play a crucial role in determining the stereochemical outcome of the reaction.

In addition to their use as ligands in metal-catalyzed reactions, chiral azetidines can also function as organocatalysts. researchgate.netlookchem.com For instance, enantiopure azetidine-2-carboxamides have been successfully employed as organocatalysts in direct asymmetric aldol (B89426) reactions, affording β-hydroxy ketones with high enantiomeric excesses. lookchem.com The constrained four-membered ring of the azetidine scaffold has been demonstrated to be an efficient chiral unit for organocatalysis, often providing superior asymmetric induction compared to their five-membered pyrrolidine (B122466) analogues. lookchem.com

The versatility of chiral azetidines as both ligands and organocatalysts highlights their importance in the field of asymmetric synthesis. The ability to fine-tune their structure through derivatization allows for the development of highly selective catalysts for a wide range of chemical transformations. researchgate.netresearchgate.netlookchem.com

Advanced Spectroscopic and Structural Elucidation of 2 Butan 2 Yl Azetidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, including azetidine (B1206935) derivatives. researchgate.net The increasing complexity of these molecules often necessitates the use of advanced 1D and 2D NMR techniques to unambiguously assign proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. researchgate.netipb.pt

Advanced 1D and 2D NMR Techniques (e.g., ¹H-¹H NOESY, ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, COSY, HSQC)

A combination of one-dimensional and two-dimensional NMR experiments is crucial for piecing together the molecular puzzle of 2-(butan-2-yl)azetidine derivatives.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the proton and carbon environments within the molecule. For substituted azetidines, the protons on the four-membered ring typically appear as complex multiplets. The chemical shifts of the azetidine ring carbons are also characteristic, generally resonating in a specific region of the ¹³C spectrum.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are instrumental in identifying proton-proton coupling networks. This technique helps to trace the connectivity of protons within the butyl group and the azetidine ring, revealing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. For instance, the multiplicity-edited HSQC can distinguish between CH, CH₂, and CH₃ groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment is key to establishing long-range (typically 2-3 bond) correlations between protons and carbons. ipb.ptarkat-usa.org This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the butyl substituent to the azetidine ring. For example, correlations between the protons on the carbon adjacent to the nitrogen in the butyl group and the C2 carbon of the azetidine ring would confirm the substitution pattern. mdpi.com

¹H-¹⁵N HMBC: Given the nitrogen atom at the core of the azetidine ring, ¹H-¹⁵N HMBC spectroscopy provides direct evidence of connectivity between protons and the nitrogen atom. mdpi.comresearchgate.net This can be used to confirm the structure and study the electronic environment of the nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): ¹H-¹H NOESY is a powerful tool that reveals through-space proximity of protons, regardless of whether they are directly bonded. ipb.pt This is critical for determining the stereochemistry and conformation of the molecule. For instance, NOE correlations between protons on the butyl group and specific protons on the azetidine ring can define their relative orientation. mdpi.com

Table 1: Representative NMR Data for Substituted Azetidines

| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 1D NMR | Azetidine ring protons: ~3.8-4.2 | Provides information on the electronic environment of each proton. |

| ¹³C | 1D NMR | Azetidine ring carbons: ~60-85 | Shows the number of non-equivalent carbons and their chemical environment. |

| ¹H-¹H | COSY | N/A | Identifies scalar-coupled protons, establishing H-H connectivity. |

| ¹H-¹³C | HSQC | N/A | Correlates directly attached protons and carbons for unambiguous assignment. researchgate.net |

| ¹H-¹³C | HMBC | N/A | Shows 2-3 bond correlations between protons and carbons, revealing the carbon skeleton. arkat-usa.orgresearchgate.net |

| ¹H-¹⁵N | HMBC | N/A | Establishes connectivity to the nitrogen atom. researchgate.net |

| ¹H-¹H | NOESY | N/A | Indicates through-space proximity of protons, crucial for stereochemistry. ipb.ptmdpi.com |

Note: The chemical shift values are general and can vary significantly based on the specific substituents and solvent used.

Application in Conformational Analysis and Stereochemical Assignment

The puckered nature of the azetidine ring leads to the possibility of different conformations. aip.org Dynamic NMR studies, often performed at variable temperatures, can provide insights into these conformational equilibria. researchgate.netunibas.it The analysis of coupling constants (J-values) obtained from high-resolution ¹H NMR spectra is a classic method for determining the relative stereochemistry of substituents on a ring. For azetidine rings, it has been observed that J-trans coupling constants are typically smaller than J-cis coupling constants. ipb.pt

NOESY experiments are paramount in confirming stereochemical assignments. ipb.pt For a this compound derivative, observing a NOE correlation between a proton on the butyl group and a specific proton on the azetidine ring can definitively establish their cis or trans relationship. mdpi.com This is particularly important when multiple chiral centers are present, allowing for the unambiguous determination of the diastereomer. acs.org

Mass Spectrometry for Structural Confirmation and Fragmentation Studies (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.netupenn.edu

GC-MS (Gas Chromatography-Mass Spectrometry): When coupled with gas chromatography, MS can analyze volatile derivatives of this compound. rsc.org The electron ionization (EI) method, common in GC-MS, is a "hard" ionization technique that causes extensive fragmentation of the molecule. scioninstruments.com The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. scioninstruments.comlibretexts.org Common fragmentation pathways for cyclic amines include alpha-cleavage (loss of an alkyl radical adjacent to the nitrogen) and ring-opening reactions. sapub.org

HRMS (High-Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental formula of the molecular ion and its fragments. acs.orgfrontiersin.org This is crucial for confirming the identity of a newly synthesized compound and distinguishing between compounds with the same nominal mass but different elemental compositions. bham.ac.uk Softer ionization techniques, such as electrospray ionization (ESI), are often used in HRMS to keep the molecular ion intact. acs.org

Table 2: Potential Mass Spectrometric Fragments of this compound

| Ion | Proposed Structure | Fragmentation Pathway |

| [M]+• | Molecular Ion | The intact molecule with one electron removed. |

| [M-CH₃]+ | Loss of a methyl radical from the butyl group. | |

| [M-C₂H₅]+ | Loss of an ethyl radical from the butyl group or via ring fragmentation. | |

| [M-C₄H₉]+ | Loss of the entire sec-butyl group (alpha-cleavage). | |

| Azetidine ring fragments | Cleavage of the four-membered ring. |

Note: This table represents hypothetical fragmentation patterns. Actual fragmentation will depend on the ionization method and energy.

Infrared and Raman Spectroscopy for Functional Group and Structural Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The N-H stretching vibration in a secondary amine like this compound typically appears as a medium-intensity band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups are observed between 2850 and 3000 cm⁻¹. The C-N stretching vibration and ring deformation modes of the azetidine ring will also give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). bham.ac.uk

Raman Spectroscopy: Raman spectroscopy provides information about vibrational modes that are often weak or absent in the IR spectrum. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. For azetidine derivatives, Raman spectroscopy can provide complementary information on the carbon-carbon and carbon-nitrogen skeletal vibrations. The azetidine ring breathing modes, for instance, can be observed in the 800-1000 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Proof

When a suitable single crystal of a this compound derivative can be grown, X-ray crystallography provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. frontiersin.org

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. nih.gov It can definitively confirm the relative and absolute stereochemistry of all chiral centers in the molecule, validating assignments made by NMR spectroscopy. bham.ac.ukfrontiersin.org The solid-state conformation revealed by X-ray analysis also provides valuable data that can be compared with computational models and solution-state conformations inferred from NMR studies. researchgate.net For example, analysis of crystal structures of related substituted azetidines has confirmed the stereochemical fidelity of certain synthetic routes. frontiersin.org

Computational and Theoretical Investigations of Azetidine Ring Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are powerful tools for elucidating the electronic properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to study azetidine (B1206935) derivatives. These calculations provide insights into parameters such as ionization potential (IP), electron affinity (EA), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the chemical behavior of these compounds. researchgate.net

For instance, theoretical studies on azetidine derivatives, such as those formed from the photocycloaddition of 6-azauracil (B101635) and cyclohexene, have utilized DFT calculations (specifically with the M06-2X functional and 6-31++G(d,p) basis set) to compute redox properties. mdpi.com The ability of an azetidine derivative to be oxidized or reduced, quantified by its IP and EA, is fundamental to its role in processes like DNA repair models. mdpi.comnih.gov The initial step in such theoretical analyses often involves calculating the IP and EA to determine the molecule's propensity to lose or gain an electron. mdpi.com

In a study on a novel azetidine derivative, DFT was used to investigate its electronic and thermodynamic properties. researchgate.net The analysis of non-linear optical properties revealed a first hyper-polarizability 30.12 times greater than that of urea, indicating significant potential for applications in optical materials. researchgate.net Such computational screenings help in predicting and understanding the properties of new compounds before their synthesis. mit.edu

Furthermore, quantum chemical methods have been applied to high-energy-density compounds based on the azetidine framework. A series of azetidine derivatives with nitroimine substitutions were designed and their properties, including heats of formation (HOFs), were investigated using the G3MP2 level of theory. bibliotekanauki.plicm.edu.pl These calculations showed that the HOFs are large and positive, increasing with the number of nitroimine groups, which is a key characteristic for energetic materials. icm.edu.pl

Conformational Analysis and Energy Minima of Azetidine Derivatives

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve some of its inherent strain. The degree of puckering and the preferred orientation of substituents are key aspects studied through conformational analysis. Computational methods are used to locate the energy minima corresponding to different stable conformations.

Studies on L-azetidine-2-carboxylic acid have shown that the four-membered ring can adopt either puckered structure depending on the conformation of the peptide backbone to which it is attached. nih.gov This flexibility is a notable difference compared to the more rigid five-membered ring of proline. nih.gov The change in ring size from proline to azetidine leads to significant alterations in the backbone and ring structures, particularly in bond lengths and angles around the nitrogen-carbon alpha bond. nih.gov

In analyses of other substituted azetidines, such as 1-cyclohexyl-2-carbomethoxy-4-methylazetidine, a combination of NMR spectroscopy and computational analysis has been used to determine the ring's conformation. capes.gov.br It was found that for cis/trans isomers, the conformation can differ significantly. The trans isomer often adopts a nearly planar ring, whereas the cis isomer favors a puckered conformation where the bulky substituents at the C-2 and C-4 positions occupy equatorial-like positions to minimize steric hindrance. capes.gov.br The degree of puckering can be estimated from these computational and spectral data. capes.gov.br

The conformational preferences of these rings are crucial as they influence the molecule's biological activity and reactivity. For example, in the design of conformationally restricted analogues of bioactive molecules, understanding the stable conformations of the azetidine ring is essential. rsc.org

Studies on Ring Strain Energy (RSE) and its Influence on Reactivity

A defining feature of the azetidine ring is its significant ring strain energy (RSE). The experimentally determined RSE for azetidine is approximately 25.2 kcal/mol. clockss.orgresearchgate.net This value is comparable to that of other highly strained rings like aziridine (B145994) (26.7 kcal/mol) and cyclobutane (B1203170) (26.4 kcal/mol), and substantially higher than that of its five-membered counterpart, pyrrolidine (B122466) (5.8 kcal/mol). clockss.orgresearchgate.net

This high RSE makes the azetidine ring a versatile building block in organic synthesis. clockss.org The energy released upon ring-opening drives many reactions, allowing azetidines to be converted into lower-energy, more complex structures. clockss.orgresearchgate.net The reactivity of azetidines is thus strain-driven, yet the ring is generally more stable and easier to handle than the three-membered aziridine ring. rsc.orgresearchgate.net This balance of high strain and satisfactory stability makes the azetidine scaffold a privileged motif in medicinal chemistry. researchgate.net

The potential energy stored in the strained ring can be harnessed to drive reactions that would otherwise be unfavorable. wikipedia.org This principle is utilized in various synthetic transformations, including ring-opening reactions and rearrangements. For example, the high propensity for N–C bond cleavage in appropriately activated azetidines is a direct consequence of the relief of ring strain. rsc.org

| Compound | Ring Size | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine | 3 | 26.7 | clockss.orgresearchgate.net |

| Azetidine | 4 | 25.2 | clockss.orgresearchgate.net |

| Pyrrolidine | 5 | 5.8 | clockss.orgresearchgate.net |

| Piperidine | 6 | 0 | clockss.orgresearchgate.net |

Reaction Mechanism Elucidation through Computational Modeling (e.g., transition state analysis)

Computational modeling is indispensable for elucidating the mechanisms of reactions involving azetidines. By mapping the potential energy surface (PES) and identifying transition states, chemists can gain a deep understanding of reaction pathways, feasibility, and selectivity.

For example, the mechanism of photo-induced ring-opening in an azetidine derivative, serving as a model for DNA lesion repair, has been studied computationally. mdpi.comnih.gov The reaction profiles for the ring-opening of the neutral, cationic, and anionic forms of the azetidine were determined. These calculations revealed that one-electron reduction dramatically lowers the energy barrier for the ring-opening of the azetidine heterocycle, while oxidation also decreases the barrier, though the process is predicted to be slower. mdpi.comnih.gov The mechanism was found to be a concerted process involving the breaking of C-C and C-N bonds, characterized by a single transition state. mdpi.com

In another study, the formation of an azetidine intermediate in DNA photoproducts was investigated using DFT (B3LYP and MPWB1K functionals). acs.org The calculations traced the pathway on the triplet potential energy surface, starting from an initial attack of a nitrogen atom on a carbon, leading to a diradical intermediate, followed by ring closure. The activation energies for these steps were calculated to assess the reaction's feasibility. acs.org

Computational methods have also been used to rationalize unexpected reaction outcomes, such as the rearrangement of an aziridine to a 3-methoxyazetidine. ugent.be A thorough insight into the reaction mechanism was achieved through a combination of experimental work and theoretical rationalization, highlighting the predictive power of computational chemistry. ugent.be Similarly, DFT calculations have been employed to understand the configurational lability of lithiated azetidines, which are key intermediates in the asymmetric synthesis of substituted azetidines. uniba.it

Basicity and Proton Affinity Studies of the Azetidine Nitrogen Atom

The basicity of the nitrogen atom is a fundamental property of azetidine. Despite its high ring strain, the pKa of azetidine (11.29) is surprisingly similar to that of the strain-free pyrrolidine (11.31) and much higher than that of the more strained aziridine (7.98). clockss.org This indicates that in terms of basicity, azetidine behaves more like a typical secondary amine than a highly strained one. clockss.org

Theoretical calculations of proton affinity (PA) and gas-phase basicity (GB) provide intrinsic measures of basicity, free from solvent effects. The experimental proton affinity for azetidine has been determined to be 223.5 kcal/mol (935 kJ/mol). nist.gov Computational studies on proline analogs, including L-azetidine-2-carboxylic acid, have also been performed. The experimental proton affinity for L-azetidine-2-carboxylic acid was measured at 223.0 ± 1.5 kcal/mol, which was supported by high-level theoretical calculations using MP2 and B3LYP methods. nih.gov

Computational studies have explored the factors governing the basicity of nitrogen heterocycles. Triadic analysis of computed proton affinities helps to separate the contributions from the initial state (the neutral base) and the final state (the protonated molecule). srce.hr Such analyses provide a deeper understanding of why azetidine exhibits a basicity comparable to less strained rings. srce.hrresearchgate.net

| Compound | Proton Affinity (kcal/mol) | pKa | Reference |

|---|---|---|---|

| Aziridine | - | 7.98 | clockss.org |

| Azetidine | 223.5 | 11.29 | clockss.orgnist.gov |

| L-Azetidine-2-carboxylic acid | 223.0 ± 1.5 | - | nih.gov |

| Pyrrolidine | - | 11.31 | clockss.org |

| Piperidine | - | - |

Synthetic Applications of 2 Butan 2 Yl Azetidine As a Building Block

Role as a Privileged Scaffold in Complex Molecule Synthesis

The azetidine (B1206935) ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. The incorporation of a 2-(butan-2-yl) group introduces a chiral, non-planar substituent that can significantly influence the pharmacological properties of a molecule. While direct examples involving 2-(butan-2-yl)azetidine are not extensively documented, the principles underlying the use of 2-substituted azetidines in complex molecule synthesis are well-established.

The synthesis of complex molecules often relies on the stereoselective functionalization of a core scaffold. Chiral 2-substituted azetidines can be prepared from readily available starting materials such as amino acids, allowing for the introduction of stereocenters early in a synthetic sequence. For instance, (S)-1-phenylethylamine has been utilized as a chiral auxiliary to synthesize enantiomerically pure azetidine-2,4-dicarboxylic acids, which can then be further elaborated. rsc.org This approach highlights the potential for using chiral amines to direct the stereochemical outcome of azetidine ring formation, a strategy that could be applied to the synthesis of enantiopure this compound.

The table below summarizes examples of complex molecules synthesized using substituted azetidine scaffolds, illustrating the potential roles this compound could play.

| Scaffold | Synthetic Application | Resulting Complex Molecule/Intermediate |

| Chiral Azetidine-2,4-dicarboxylic acid | Asymmetric synthesis of novel amino acids | Enantiomerically pure di- and tri-substituted amino acids |

| N-Boc-2-formylazetidine | Precursor for multi-step synthesis | Spirocyclic and fused heterocyclic systems |

| 2-Cyanoazetidines | Versatile intermediate for functionalization | Diversified azetidine-based libraries for CNS-focused drug discovery nih.gov |

This table presents data for related substituted azetidines due to the limited specific information available for this compound.

Application in the Construction of Other Heterocyclic Systems

Ring expansion of azetidines can lead to the formation of five-membered (pyrrolidines) and seven-membered (azepanes) heterocycles. semanticscholar.org This transformation is typically achieved by introducing a suitable leaving group on a side chain at the 2-position, followed by intramolecular nucleophilic attack by the azetidine nitrogen. The substitution pattern on the azetidine ring can influence the regioselectivity of the ring expansion. semanticscholar.org

Furthermore, fused heterocyclic systems can be constructed from appropriately functionalized azetidines. For example, ring-closing metathesis of an N-allyl-2-vinylazetidine derivative can lead to the formation of a fused bicyclic system. The 2-(butan-2-yl) substituent would be expected to influence the stereochemical outcome of such cyclization reactions.

The following table outlines representative transformations of substituted azetidines into other heterocyclic systems.

| Starting Azetidine Derivative | Reaction Type | Resulting Heterocyclic System |

| 2-(3-Hydroxypropyl)azetidine | Intramolecular N-alkylation and nucleophilic ring opening | Pyrrolidines and Azepanes semanticscholar.org |

| N-Allyl-2-alkenylazetidine | Ring-Closing Metathesis | Fused bicyclic azetidines nih.gov |

| 2-Substituted Azetidinium Ions | Nucleophilic Ring Opening | Functionalized acyclic amines researchgate.net |

This table is based on data for analogous substituted azetidines, as specific examples for this compound are not documented.

Utilization in Multicomponent Reactions for Library Generation

Multicomponent reactions (MCRs) are powerful tools in drug discovery for the rapid generation of diverse compound libraries from simple starting materials in a single synthetic operation. While the direct participation of this compound in MCRs is not well-documented, the general reactivity of azetidines and related heterocycles in such reactions provides a basis for its potential utility.

The synthesis of compound libraries often involves the diversification of a central scaffold. Azetidines, including 2-alkyl derivatives, can serve as valuable starting points for library synthesis due to the possibility of functionalizing the ring at multiple positions. For instance, a diverse collection of azetidine-based scaffolds has been synthesized to generate CNS-focused libraries. nih.gov

MCRs involving strained rings like aziridines have been reported, where ring-opening of the heterocycle by an organometallic reagent in the presence of an electrophile leads to the formation of highly functionalized products. nih.gov A similar strategy could potentially be applied to this compound, where the sec-butyl group could direct the regioselectivity of the ring-opening.

The table below provides examples of how substituted azetidines and related compounds have been used in the generation of compound libraries.

| Scaffold/Starting Material | Reaction Type | Library Focus |

| Densely functionalized azetidines | Solid-phase synthesis and diversification | CNS-focused lead-like molecules nih.gov |

| 1-Alkyl-2-methyleneaziridines | Multicomponent reaction with organocopper reagents and electrophiles | 1,3-Disubstituted propan-2-ones nih.gov |

| General Heterocyclic Scaffolds | Flow-synthesis methodologies | Biologically-relevant compound libraries nih.gov |

This table includes examples from related azetidine and aziridine (B145994) chemistry to illustrate the potential applications of this compound in library synthesis.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Butan-2-yl)azetidine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the azetidine ring via cycloaddition reactions (e.g., Staudinger reaction between imines and ketenes) or nucleophilic substitution on pre-functionalized azetidine precursors .

- Step 2 : Introduction of the butan-2-yl substituent using alkylation reagents (e.g., 2-bromobutane) under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Reaction yields depend on solvent polarity (DMF vs. THF), temperature control (0°C to reflux), and stoichiometric ratios of reagents. Purity is enhanced via column chromatography or recrystallization .

Basic: What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring (δ ~3.5–4.5 ppm for CH₂-N protons) and butan-2-yl substituent (δ ~1.0–1.5 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₁₅N: 113.12 g/mol) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .

Advanced: How do steric and electronic effects of the butan-2-yl group influence the reactivity of this compound in substitution reactions?

Answer:

- Steric Effects : The branched butan-2-yl group increases steric hindrance, slowing nucleophilic substitution at the azetidine nitrogen. This requires stronger bases (e.g., LDA) or elevated temperatures .

- Electronic Effects : The alkyl group donates electron density via inductive effects, stabilizing the azetidine ring and reducing ring-opening propensity during reactions .

- Methodological Consideration : Kinetic studies (e.g., monitoring reaction progress via TLC or in situ IR) help optimize conditions for desired products .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .

- Structural Confirmation : Verify compound identity and purity (via XRD or NOESY NMR) to rule out impurities or stereochemical variations .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict binding modes and reconcile discrepancies in SAR studies .

Advanced: How can researchers design experiments to probe the conformational flexibility of this compound in drug-target interactions?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., using AMBER or GROMACS) to assess azetidine ring puckering and substituent orientation .

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding thermodynamics, correlating flexibility with affinity .

- X-ray Crystallography : Resolve co-crystal structures of azetidine derivatives with target proteins (e.g., kinases) to visualize binding poses .

Basic: What are the key stability considerations for storing this compound, and how can degradation be mitigated?

Answer:

- Storage Conditions : Store under inert gas (Ar/N₂) at –20°C to prevent oxidation or hydrolysis of the azetidine ring .

- Degradation Monitoring : Periodic HPLC analysis detects decomposition products (e.g., ring-opened amines or ketones) .

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., molecular sieves) to vials .

Advanced: What mechanistic insights explain the pharmacological selectivity of this compound derivatives for specific neurotransmitter transporters?

Answer:

- Dopamine Transporter (DAT) Selectivity : The azetidine’s small ring size and substituent orientation enable optimal van der Waals interactions with DAT’s hydrophobic binding pocket, as shown in tropane-derived ligand studies .

- SAR Studies : Modifying the butan-2-yl chain length or branching alters selectivity ratios (DAT vs. SERT/NET), validated via radioligand displacement assays .

- In Silico Docking : Glide or AutoDock simulations predict substituent effects on binding pocket occupancy .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, THF) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers employ isotopic labeling (e.g., ¹⁵N) to study the metabolic fate of this compound in vivo?

Answer:

- Synthesis of ¹⁵N-Labeled Analog : Incorporate ¹⁵N during azetidine ring formation using labeled ammonia or nitriles .

- Metabolic Tracing : Administer the labeled compound to model organisms and analyze metabolites via LC-MS/MS to identify oxidation or conjugation pathways .

- Quantitative Imaging : PET/CT with ¹¹C-labeled derivatives tracks biodistribution and clearance rates .

Advanced: What computational tools are recommended for predicting the physicochemical properties (e.g., logP, pKa) of this compound derivatives?

Answer:

- Software : Use Schrödinger’s QikProp or ACD/Labs to calculate logP (hydrophobicity) and pKa (ionization) .

- Machine Learning : Train models on existing azetidine datasets to predict solubility and membrane permeability .

- Validation : Cross-check predictions with experimental shake-flask (logP) and potentiometric titration (pKa) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.